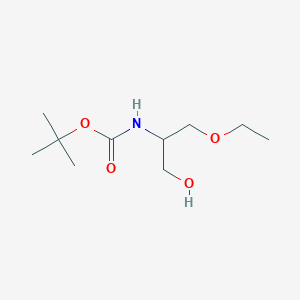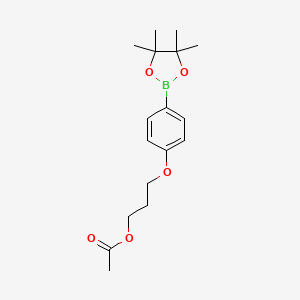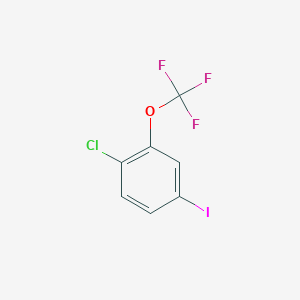
(4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone” is a chemical compound with the molecular formula C20H22BNO7 . It is also known as “Carbonic acid, 4-nitrophenyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester” and "4-nitrophenyl (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl) carbonate" .
Synthesis Analysis
The synthesis of this compound typically requires organic chemistry synthesis techniques . The exact steps can be complex and may vary depending on the specific conditions and reagents used .Chemical Reactions Analysis
This compound is often used as an intermediate in organic synthesis . It may have other potential applications, which would need to be determined based on specific research or experiments .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 399.2 , a predicted density of 1.25±0.1 g/cm3 , and a predicted boiling point of 542.8±50.0 °C .科学的研究の応用
(4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has been studied for its potential scientific research applications in both synthetic organic chemistry and biochemistry. In synthetic organic chemistry, this compound has been used as a reagent in a variety of reactions, including aldol condensations, Michael additions, and Diels-Alder reactions. In biochemistry, this compound has been studied for its potential to act as a novel inhibitor of enzymes, as well as its potential to be used as a drug delivery system.
作用機序
The mechanism of action of (4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to their active sites and blocking the catalytic activity of the enzyme. In addition, this compound may also act as a prodrug, releasing its active form upon metabolism by the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, preliminary studies have shown that the compound has the potential to act as a novel inhibitor of enzymes, as well as a drug delivery system. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties in animal models.
実験室実験の利点と制限
The main advantage of using (4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone in laboratory experiments is its versatility as a reagent. This compound can be used in a variety of reactions, including aldol condensations, Michael additions, and Diels-Alder reactions. In addition, the compound has been shown to have anti-inflammatory and anti-cancer properties in animal models. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can degrade over time, making it difficult to use in long-term experiments.
将来の方向性
The potential future directions for (4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone are numerous. Further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. In addition, more research is needed to determine the optimal conditions for synthesizing this compound and to develop new methods for using the compound as a drug delivery system. Finally, further research is needed to explore the potential of this compound as an inhibitor of enzymes and to develop new applications for the compound in the fields of synthetic organic chemistry and biochemistry.
合成法
(4-Nitrophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can be synthesized from 4-nitrophenol and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which can be synthesized from the reaction of 4-nitrophenol and 4-bromo-1,3,2-dioxaborolan-2-yl. The reaction between the two compounds is catalyzed by an acid and proceeds through a condensation reaction, yielding this compound as the product. The reaction is highly efficient and can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile.
Safety and Hazards
When handling this compound, laboratory safety procedures should be followed . It may be irritating to the skin, eyes, and respiratory tract, so contact and inhalation should be avoided . It should be stored and handled in a way that avoids contact with oxidizing agents and strong acids to prevent dangerous reactions . If accidental exposure or inhalation causes discomfort, medical help should be sought immediately .
特性
IUPAC Name |
(4-nitrophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO5/c1-18(2)19(3,4)26-20(25-18)15-9-5-13(6-10-15)17(22)14-7-11-16(12-8-14)21(23)24/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBKYKLEOANBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)




